molecular formula C8H14ClNO B591849 (R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride CAS No. 779340-50-0

(R)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

Cat. No.: B591849
CAS No.: 779340-50-0
M. Wt: 175.656
InChI Key: URFQDTRFLKESTD-OGFXRTJISA-N
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Description

®-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is a chiral amine compound featuring a furan ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-methylfuran-2-carboxaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with ®-1-aminopropane in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The amine group can be reduced to form the corresponding alkylamine.

    Substitution: The methyl group on the furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Products may include furanones or carboxylic acids.

    Reduction: The major product is the corresponding alkylamine.

    Substitution: Halogenated derivatives of the furan ring.

Chemistry:

    Catalysis: The compound can be used as a ligand in asymmetric catalysis.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s chiral nature makes it a candidate for the development of enantiomerically pure drugs.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which ®-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The furan ring and amine group are key functional groups that participate in these interactions.

Comparison with Similar Compounds

    (S)-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.

    (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative with different substituents.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan-based compound with distinct functional groups.

Uniqueness: ®-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both a furan ring and an amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFQDTRFLKESTD-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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